(4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
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Overview
Description
Scientific Research Applications
Green Synthesis Methods
Isoxazol-5(4H)-ones, including (4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, are synthesized using environmentally friendly methods. Salicylic acid is utilized as an inexpensive, safe catalyst for the synthesis of isoxazole-5(4H)-ones derivatives in water, providing a green and cost-effective approach (Mosallanezhad & Kiyani, 2019). Similarly, sulfanilic acid has been employed as a catalyst for the synthesis of isoxazole-5(4H)-ones, highlighting the focus on eco-friendly methods in organic synthesis (Kiyani & Mosallanezhad, 2018).
Pharmaceutical and Agrochemical Applications
Isoxazole-5(4H)-ones show promise in various pharmaceutical and agrochemical applications. For instance, some derivatives exhibit larvicidal activity against Aedes aegypti, a mosquito species known for spreading diseases like dengue and Zika (Sampaio et al., 2023).
Spectroscopic and Computational Studies
The chemical properties of isoxazole-5(4H)-ones are extensively studied using spectroscopic and computational methods. N-bromosuccinimide (NBS) has been utilized for the synthesis of α,β-unsaturated isoxazol-5(4H)-ones, with subsequent studies on their molecular properties through density functional theory (DFT) (Kiyani et al., 2015).
Biological Properties and Applications
Isoxazole-5(4H)-ones and their derivatives showcase significant biological properties. They are noted for their antibacterial, anti-inflammatory, antifungal, anticancer, analgesic, fungicidal, and insecticidal activities. This wide range of biological activities makes them valuable in pharmaceutical research (Kiyani & Mosallanezhad, 2018).
Future Directions
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-2-1-3-8(13)4-7/h1-5H,6H2/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAKEJDMUKYLOT-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one |
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